REACTION_CXSMILES
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[F:1][C:2]1[CH:8]=[C:7]([F:9])[CH:6]=[CH:5][C:3]=1[NH2:4].[Br:10][CH2:11][C:12](Cl)=[O:13].CCN(C(C)C)C(C)C>ClCCl>[Br:10][CH2:11][C:12]([NH:4][C:3]1[CH:5]=[CH:6][C:7]([F:9])=[CH:8][C:2]=1[F:1])=[O:13]
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Name
|
|
Quantity
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5.16 g
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Type
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reactant
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Smiles
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FC1=C(N)C=CC(=C1)F
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Name
|
|
Quantity
|
6.3 g
|
Type
|
reactant
|
Smiles
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BrCC(=O)Cl
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Name
|
|
Quantity
|
5.17 g
|
Type
|
reactant
|
Smiles
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CCN(C(C)C)C(C)C
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
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ClCCl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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WASH
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Details
|
the mixture is washed twice with 1N hydrochloric acid and once with water
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried (MgSO4)
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Type
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CONCENTRATION
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Details
|
concentrated
|
Reaction Time |
4 h |
Name
|
|
Type
|
|
Smiles
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BrCC(=O)NC1=C(C=C(C=C1)F)F
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |